Ganoderic Acid E: A Technical Overview for Researchers
Ganoderic Acid E: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Ganoderic Acid E, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isolation, and biological activities.
Core Chemical Identifiers
IUPAC Nomenclature: (25R)-3,7,11,15,23-pentaoxo-Lanost-8-en-26-oic acid[1]
CAS Number: 98665-14-6[1]
Physicochemical and Bioactivity Data
Quantitative data for Ganoderic Acid E is limited in publicly available literature. The following tables summarize the known physicochemical properties of Ganoderic Acid E and comparative bioactivity data for other notable ganoderic acids to provide context for potential research.
Table 1: Physicochemical Properties of Ganoderic Acid E
| Property | Value | Source |
| Molecular Formula | C30H40O7 | [1][2] |
| Molecular Weight | 512.63 g/mol | [2] |
| Exact Mass | 512.2774036 | [1] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [2] |
| Appearance | Crystalline solid (as isolated from G. tsugae) | [3] |
| Melting Point | 120-122 °C | [3] |
Table 2: Comparative IC50 Values of Various Ganoderic Acids
| Ganoderic Acid | Cell Line | Activity | IC50 (µM) | Source |
| Ganoderic Acid A | HepG2 (Human hepatocellular carcinoma) | Cytotoxicity (24h) | 187.6 | [4] |
| Ganoderic Acid A | SMMC7721 (Human hepatocellular carcinoma) | Cytotoxicity (24h) | 158.9 | [4] |
| Ganoderic Acid A | Various human cancer cell lines | Cytotoxicity | 9.47–26.50 | [5] |
| Ganoderic Acid F | Various human cancer cell lines | Cytotoxicity | 9.62–19.50 | [5] |
Experimental Protocols
The following protocols are generalized from established methods for the extraction and purification of ganoderic acids from Ganoderma species. While not specific to Ganoderic Acid E, they represent a standard approach that can be adapted.
Protocol 1: Extraction of Crude Ganoderic Acids
-
Sample Preparation: The fruiting bodies of Ganoderma lucidum are dried and pulverized into a fine powder.
-
Solvent Extraction: The powdered mushroom is extracted with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). The mixture is heated at 60-80°C for 2-6 hours with continuous stirring.[6][7]
-
Filtration and Concentration: The extract is filtered through gauze and centrifuged to remove solid particles. The supernatant is collected, and the extraction process is repeated on the residue to maximize yield. The pooled supernatants are then concentrated under reduced pressure to obtain the crude extract.[6][7]
-
Acidic Partitioning: The crude extract is subjected to liquid-liquid extraction with ethyl acetate to partition the acidic triterpenoids into the organic layer. This fraction is then concentrated to yield the acidic ethyl acetate soluble material (AESM).[3][6]
Protocol 2: Purification of Ganoderic Acid E by Chromatography
-
Silica Gel Column Chromatography: The AESM is applied to a silica gel column and eluted with a gradient system, such as chloroform/acetone, to separate fractions based on polarity.[6][8]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Ganoderic Acid E are further purified using a semi-preparative reversed-phase C18 HPLC column.[3]
-
Mobile Phase: A gradient of acetonitrile and 2% acetic acid in water is commonly used. For the isolation of Ganoderic Acid E, an isocratic mobile phase of acetonitrile:2% acetic acid (1:3, v/v) has been reported.[3]
-
Detection: UV detection at 252 nm is typically employed.[3]
-
Flow Rate: A flow rate of 7.8 mL/min has been used in semi-preparative methods.[3]
-
-
Recrystallization: The purified fractions of Ganoderic Acid E can be recrystallized from a suitable solvent like methanol to obtain high-purity crystals.[8]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for Ganoderic Acid E are not well-documented, ganoderic acids as a class are known to modulate key cellular signaling pathways, particularly those involved in inflammation and cancer.
Modulation of Inflammatory Signaling Pathways by Ganoderic Acids
Ganoderic acids have been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of Ganoderic Acid E and subsequent bioactivity screening.
References
- 1. Ganoderic Acid E | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]
- 2. glpbio.com [glpbio.com]
- 3. jfda-online.com [jfda-online.com]
- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 5. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
